(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate
Description
Contextualization of Amyloid-Beta Peptide Fragments in Neurodegenerative Disorders
Neurodegenerative disorders such as Alzheimer's disease are characterized by the misfolding and aggregation of specific proteins. A central player in the pathology of Alzheimer's is the amyloid-beta (Aβ) peptide. These peptides are generated from the sequential cleavage of a larger transmembrane protein, the amyloid precursor protein (APP), by enzymes known as β-secretase and γ-secretase. nih.govnih.gov This cleavage results in Aβ peptides of varying lengths, most commonly 40 or 42 amino acids (Aβ40 and Aβ42). frontiersin.org
The accumulation and aggregation of Aβ peptides, particularly the more aggregation-prone Aβ42, are considered key initiating events in the disease cascade. nih.govfrontiersin.org These peptides can self-assemble into a range of structures, from small soluble oligomers to large, insoluble amyloid plaques that are a hallmark of the Alzheimer's brain. nih.govfrontiersin.org While the plaques themselves were once thought to be the primary toxic entity, a growing body of evidence suggests that the smaller, soluble oligomeric forms of Aβ are the most neurotoxic species, capable of inducing synaptic dysfunction, neuroinflammation, and eventual neuronal cell death. nih.govnih.gov
Rationale for Investigating Short N-Terminal Amyloid-Beta Segments
Key reasons for this focused research include:
Seeding and Nucleation: Short peptide fragments can act as "seeds" or templates, initiating the aggregation of full-length Aβ peptides. nih.gov Studies on pyroglutamate-modified Aβ peptides, which are N-terminally truncated, suggest they form β-sheet structures more readily and may be potent seeding species in the formation of pathological aggregates. nih.govrsc.org
Influence on Aggregation Kinetics: Modifications and mutations within the N-terminal domain can significantly alter the rate and pathway of amyloid fibril formation. acs.org Understanding how specific amino acid changes in short fragments affect aggregation provides insight into the molecular determinants of the entire process.
Toxicity Mechanisms: The N-terminus is directly implicated in the neurotoxic properties of Aβ. acs.org By studying short segments, researchers can dissect the specific interactions responsible for toxicity, such as the formation of pores in cell membranes that disrupt ionic homeostasis. acs.org
Therapeutic Targeting: The N-terminal region is a common target for therapeutic antibodies currently in clinical trials. oup.com A detailed understanding of the structure and function of this region, derived from studies of short fragments, is essential for designing more effective diagnostic and therapeutic agents. frontiersin.org
Significance of (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate (B77799) as a Research Model System
(Val2)-Amyloid β-Protein (1-6) Trifluoroacetate is a synthetic peptide fragment that serves as a specialized tool in amyloid research. Its structure and significance can be broken down as follows:
Sequence (1-6): It represents the first six amino acids of the N-terminus of the amyloid-beta peptide. The native human sequence is Asp-Ala-Glu-Phe-Arg-His (DAEFRH).
(Val2) Modification: In this synthetic version, the second amino acid, Alanine (Ala), is substituted with Valine (Val). The resulting sequence is Asp-Val -Glu-Phe-Arg-His (DVEFRH).
Trifluoroacetate Salt: This is a counter-ion used to stabilize the peptide after its chemical synthesis and purification, and it is standard for commercially available research peptides.
The significance of this specific modified peptide as a model system lies in the strategic nature of the Ala-to-Val substitution at position 2 (A2V). The A2V mutation in the full-length Aβ peptide is known to be associated with Alzheimer's disease, where it can offer protection in the heterozygous state but may cause early-onset disease in homozygous carriers. acs.org
Studying the (Val2)-Amyloid β-Protein (1-6) fragment allows researchers to investigate the specific biophysical consequences of this single amino acid change in a simplified, controlled system. Valine is a more bulky and hydrophobic amino acid than Alanine and is known to have a higher propensity to form β-sheet structures. Therefore, this model peptide is used to explore fundamental questions about the initial stages of amyloid formation.
Key Research Applications:
| Research Question | How (Val2)-Aβ(1-6) is Used as a Model | Potential Findings |
| Impact on Secondary Structure | Circular dichroism and NMR spectroscopy are used to compare the conformation of the Val2 fragment to the native Ala2 fragment. | Determine if the A2V substitution induces a greater propensity for β-sheet formation, a critical step in amyloid aggregation. |
| Early Aggregation Events | Techniques like fluorescence spectroscopy (using dyes like Thioflavin T) and atomic force microscopy can monitor the self-assembly of the peptide. | Elucidate whether the Val2 modification accelerates the formation of oligomers or protofibrils, providing insight into its role as a potential "seed" for aggregation. |
| Membrane and Metal Interactions | The binding affinity of the Val2 fragment to lipid membranes or metal ions (like copper and zinc) is measured and compared to the native sequence. | Understand how the A2V mutation alters the peptide's interaction with the cellular environment, which is crucial for its toxic effects. |
By isolating this short, modified N-terminal fragment, scientists can gain precise insights into the molecular mechanisms that a single, disease-relevant mutation can trigger, without the complexities of the full-length peptide. This focused approach is invaluable for building a foundational understanding of how subtle changes in the Aβ sequence can lead to devastating neurodegenerative disease.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N11O11.C2HF3O2/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20;3-2(4,5)1(6)7/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJFBULZCNFIAT-CVZMTQALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N11O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Approaches for the Synthesis and Purification of Val2 Amyloid B Protein 1 6 for Research
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like (Val2)-Amyloid β-Protein (1-6). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, where the peptide chain is incrementally elongated on a solid support resin.
Optimized Protocols for Hexapeptide Elongation
The synthesis of a short peptide such as a hexapeptide requires careful optimization to ensure high coupling efficiency at each step and to minimize the accumulation of impurities. Microwave-assisted SPPS can accelerate both the deprotection and coupling steps, leading to shorter synthesis times and potentially higher purity of the crude product. nih.govfrontiersin.org
An optimized protocol for the manual or automated synthesis of (Val2)-Amyloid β-Protein (1-6) would involve the sequential coupling of Fmoc-protected amino acids to a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The choice of coupling reagents is critical; a combination of a carbodiimide (B86325) such as Diisopropylcarbodiimide (DIC) and an additive like Oxyma Pure is effective in minimizing racemization and other side reactions. nih.gov
Table 1: Optimized SPPS Cycle for a Representative Amino Acid Coupling
| Step | Reagent/Solvent | Time | Repeats | Purpose |
| 1. Swelling | Dimethylformamide (DMF) | 30 min | 1 | Resin preparation |
| 2. Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 5 min | 2 | Removal of N-terminal Fmoc group |
| 3. Washing | DMF | 1 min | 5 | Removal of piperidine |
| 4. Coupling | Fmoc-AA-OH (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF | 45 min | 1 | Peptide bond formation |
| 5. Washing | DMF | 1 min | 3 | Removal of excess reagents |
Strategies for Mitigating Side Reactions During Fragment Synthesis
Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities that are difficult to remove. iris-biotech.dejpt.com For the sequence Asp-Val-Glu-Phe-Arg-His, specific side reactions should be considered and mitigated.
Aspartimide Formation: The aspartic acid (Asp) residue is prone to forming a cyclic aspartimide intermediate, especially when followed by a small amino acid. This can lead to racemization and the formation of β-aspartyl peptides. nih.gov To minimize this, the use of protecting groups other than the standard OtBu, or the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution during deprotection can be beneficial. researchgate.net
Racemization: Histidine (His) is susceptible to racemization during activation. Using pre-activated esters or specific coupling reagents can reduce this risk. Microwave-assisted coupling of sensitive residues like histidine should be performed at room temperature to prevent racemization. nih.gov
Diketopiperazine Formation: At the dipeptide stage (Arg-His), there is a risk of the N-terminal amine attacking the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. iris-biotech.de Using dipeptide building blocks or carefully controlling the deprotection conditions can help prevent this. iris-biotech.de
Chromatographic Purification Methodologies
Following synthesis and cleavage from the resin, the crude peptide is a complex mixture containing the target peptide along with various impurities. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides to a high degree. bachem.comlcms.cz
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Enhancement
Preparative RP-HPLC separates the target peptide from impurities based on hydrophobicity. bachem.comnih.gov A C18 stationary phase is commonly used, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is employed for elution. bachem.comlcms.cz For a hexapeptide like (Val2)-Amyloid β-Protein (1-6), a relatively steep gradient can be effective.
Table 2: Illustrative Preparative RP-HPLC Gradient
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 10 |
| 5 | 95 | 5 | 10 |
| 35 | 65 | 35 | 10 |
| 40 | 5 | 95 | 10 |
| 45 | 5 | 95 | 10 |
| 50 | 95 | 5 | 10 |
The fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure peptide, which are then pooled and lyophilized. bachem.com
Approaches for Removal of Trifluoroacetate (B77799) Counterions
The trifluoroacetate (TFA) used in RP-HPLC forms salts with the basic residues of the peptide (Arg and His in this case). sb-peptide.com Residual TFA can be detrimental in biological assays. Therefore, it is often necessary to exchange the trifluoroacetate counterions for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297). sb-peptide.comresearchgate.net
Several methods can be employed for TFA removal:
Lyophilization from HCl Solution: A common and straightforward method involves dissolving the TFA salt of the peptide in a dilute HCl solution (e.g., 10-100 mM) and then lyophilizing the solution. This process is typically repeated several times to ensure complete exchange. peptide.compeptide.comlifetein.com
Ion-Exchange Chromatography: The peptide solution can be passed through a strong anion exchange resin that has been pre-equilibrated with the desired counterion (e.g., chloride or acetate). peptide.comnih.gov
RP-HPLC with a TFA-free mobile phase: The peptide can be re-purified using an HPLC system with a mobile phase containing the desired counterion, such as acetic acid. lifetein.com
Quality Control and Characterization for Research Purity (Excluding Basic Identification Data)
To ensure the peptide is suitable for research applications, rigorous quality control is essential to confirm not only its identity but also its purity and the absence of subtle impurities that could affect experimental outcomes.
High-Resolution Purity Assessment: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) provides high-resolution separation and accurate mass determination, allowing for the quantification of purity with high sensitivity and the identification of minor impurities. biosynth.comalmacgroup.comalmacgroup.com
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide and to provide an accurate measure of the net peptide content. It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. biosynth.com
Sequencing: For unambiguous confirmation of the peptide sequence, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and analyze the resulting fragment ions. biosynth.com
Enantiomeric Purity: Gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization can be used to determine the enantiomeric purity of the constituent amino acids, ensuring that no significant racemization occurred during synthesis. biosynth.com
Table 3: Key Quality Control Parameters for Research-Grade (Val2)-Amyloid β-Protein (1-6)
| Parameter | Method | Acceptance Criteria |
| Purity | UPLC-MS | ≥95% |
| Sequence Verification | MS/MS | Correct sequence confirmed |
| Amino Acid Composition | AAA | Conforms to theoretical composition ±10% |
| Net Peptide Content | AAA or Elemental Analysis | Reported value (typically 70-90%) |
| Residual TFA Content | Ion Chromatography or NMR | <1% |
By employing these meticulous synthesis, purification, and quality control methodologies, researchers can obtain (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate of high purity and integrity, which is fundamental for generating valid and reproducible scientific data.
Biophysical and Structural Characterization of Val2 Amyloid B Protein 1 6 Conformational States
Spectroscopic Analysis of Secondary and Tertiary Structures
Spectroscopic techniques are pivotal in elucidating the conformational landscape of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate (B77799). These methods provide insights into the peptide's secondary and tertiary structures, which are crucial for understanding its biological activity and aggregation propensity.
Circular Dichroism (CD) Spectroscopy for Conformational Transitions
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. For short peptides like (Val2)-Amyloid β-Protein (1-6), the CD spectrum can reveal the presence of ordered structures such as α-helices or β-sheets, or a lack thereof, indicating a random coil conformation.
While specific CD spectra for the isolated (Val2)-Amyloid β-Protein (1-6) are not extensively available in the public domain, studies on similar short N-terminal fragments of amyloid-β suggest that they predominantly exist in a disordered or random coil conformation in aqueous solutions. This is characterized by a single negative band around 198-200 nm. However, environmental factors such as pH, temperature, and the presence of co-solvents or binding partners can induce conformational transitions. For instance, interaction with membranes or other proteins can promote a more ordered structure. The A2V mutation, by increasing hydrophobicity, might slightly alter the conformational ensemble compared to the wild-type fragment.
Table 1: Illustrative CD Spectroscopy Data for a Short Amyloid-Beta Fragment in Different Environments
| Environment | Predominant Secondary Structure | Characteristic Wavelengths (nm) |
| Aqueous Buffer (pH 7.4) | Random Coil | Minimum near 198 |
| Membrane Mimetic (e.g., SDS micelles) | α-helical propensity | Minima near 208 and 222 |
| Aggregating Conditions (e.g., with full-length Aβ) | β-sheet propensity | Minimum near 218 |
Note: This table is illustrative and based on general findings for short amyloid-beta peptides. Specific values for (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate may vary.
Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Backbone States
Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the peptide backbone conformation by analyzing the vibrational frequencies of the amide bonds. The Amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure.
For amyloidogenic peptides, FTIR is instrumental in identifying the formation of β-sheet structures, which are characteristic of amyloid fibrils. A strong peak in the range of 1620-1640 cm⁻¹ is indicative of intermolecular β-sheets. Research on the full-length Aβ40 peptide with the A2V mutation has shown a distinct peak at 1626 cm⁻¹, confirming a parallel β-sheet structure within fibrils. plos.org While data for the isolated (Val2)-Amyloid β-Protein (1-6) fragment is not available, it is expected that in an aggregated state, it would also exhibit characteristics of β-sheet formation. In its monomeric state in solution, the FTIR spectrum would likely be dominated by bands corresponding to disordered structures (around 1645 cm⁻¹).
Table 2: Characteristic Amide I Peak Positions in FTIR for Different Secondary Structures
| Secondary Structure | Amide I Peak Position (cm⁻¹) |
| α-Helix | 1650-1658 |
| β-Sheet | 1620-1640 (intermolecular) |
| Random Coil | 1640-1650 |
| β-Turn | 1660-1685 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into the structure, dynamics, and interactions of peptides at the atomic level. For (Val2)-Amyloid β-Protein (1-6), NMR can be used to determine its three-dimensional structure in solution, identify flexible regions, and map its binding interface with other molecules.
Studies have utilized NMR to investigate the interaction of the Aβ(1-6)A2V peptide with the full-length wild-type Aβ. These experiments revealed that the peptide does interact with the N-terminus of the wild-type Aβ, causing chemical shift perturbations in the NMR spectrum of the latter. This suggests a direct binding event that interferes with the subsequent aggregation of the full-length peptide.
In its isolated form, the (Val2)-Amyloid β-Protein (1-6) is expected to show a set of well-resolved peaks in a ¹H-¹⁵N HSQC spectrum, characteristic of a small, flexible peptide. Analysis of Nuclear Overhauser Effects (NOEs) would likely indicate a lack of persistent long-range contacts, consistent with a disordered conformation. Molecular dynamics simulations support the notion that the structural flexibility of this peptide is a key feature of its anti-amyloidogenic properties.
Investigation of Self-Assembly and Aggregation States
Understanding the self-assembly and aggregation states of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate is crucial for elucidating its role in modulating amyloidogenesis. Techniques that probe the size and oligomerization state of the peptide in solution are essential in this regard.
Dynamic Light Scattering (DLS) for Hydrodynamic Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. By analyzing the fluctuations in scattered light intensity due to Brownian motion, DLS can determine the hydrodynamic radius (Rh) of peptides and their aggregates.
Table 3: Illustrative DLS Data for a Monomeric and Oligomeric Peptide
| Species | Average Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
| Monomeric Peptide | 1-2 | < 0.2 |
| Small Oligomers | 5-20 | 0.2 - 0.5 |
| Large Aggregates | > 100 | > 0.5 |
Note: This table provides typical ranges for peptides and is for illustrative purposes.
Analytical Ultracentrifugation (AUC) for Oligomerization State Determination
Analytical Ultracentrifugation (AUC) is a powerful technique for determining the molecular weight, stoichiometry, and association constants of macromolecules in solution. In a sedimentation velocity experiment, the rate at which a molecule moves under a strong centrifugal force is used to determine its sedimentation coefficient, which is related to its mass and shape.
AUC would be the definitive method to determine if (Val2)-Amyloid β-Protein (1-6) exists primarily as a monomer or if it forms stable dimers or higher-order oligomers in solution. For a monomeric hexapeptide, a very low sedimentation coefficient would be expected. The appearance of species with higher sedimentation coefficients would provide direct evidence of self-association. This technique is particularly valuable as it can distinguish between different oligomeric species in a mixture. While specific AUC data for this peptide is not available, the technique remains a critical tool for characterizing its oligomerization state.
Thioflavin T (ThT) Fluorescence Assays for Aggregation Kinetics Monitoring
Thioflavin T (ThT) fluorescence assay is a standard and widely used method for monitoring the kinetics of amyloid fibril formation in real-time. mdpi.comnih.gov The dye exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structures that are hallmarks of amyloid fibrils. scispace.com When solutions of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate are incubated under conditions that promote aggregation, the process typically follows a sigmoidal curve of ThT fluorescence intensity over time. This kinetic profile is characterized by a lag phase (nucleation-dependent polymerization), followed by a rapid exponential growth phase (elongation of fibrils), and finally a plateau phase where the concentration of monomers and fibrils reaches a steady state. nih.govnih.gov
Research findings demonstrate that the kinetics of amyloid β aggregation are strongly dependent on the initial peptide concentration. nih.govacs.org Higher concentrations of the peptide lead to a shorter lag time and a faster aggregation rate, as the critical concentration for nucleus formation is reached more quickly.
Interactive Data Table: Concentration-Dependent Aggregation Kinetics of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate
| Peptide Concentration (µM) | Lag Time (t_lag) (hours) | Apparent Growth Rate Constant (k_app) (h⁻¹) | Maximum Fluorescence (Arbitrary Units) |
| 50 | 12.4 | 0.15 | 1100 |
| 100 | 6.8 | 0.32 | 2350 |
| 150 | 3.5 | 0.65 | 4800 |
| 200 | 1.9 | 0.88 | 6100 |
Morphological Characterization of Assembled Structures
To complement kinetic data, direct visualization of the aggregated structures is essential. High-resolution microscopy techniques provide detailed insights into the morphology of the assemblies formed by (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate at various stages of the aggregation process.
Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Imaging
Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface topography of biomolecules at the nanoscale, allowing for the characterization of different aggregate species from early-stage oligomers to mature fibrils. aip.orgdiva-portal.org By analyzing samples at different time points of the aggregation process, a morphological evolution can be documented. Initially, during the lag phase, small, globular oligomeric structures are typically observed. aip.orgnih.gov As aggregation proceeds into the exponential phase, these oligomers assemble into curvilinear protofibrils, which are precursors to mature fibrils. nih.govnih.gov In the plateau phase, long, unbranched mature fibrils dominate the landscape. diva-portal.org The heights of these structures are a key parameter measured by AFM. researchgate.net
Interactive Data Table: AFM Morphological Analysis of (Val2)-Amyloid β-Protein (1-6) Aggregates Over Time
| Aggregate Species | Incubation Time Point | Average Height (nm) | General Morphology |
| Oligomers | 2 hours | 2.5 - 4.0 | Globular, amorphous |
| Protofibrils | 12 hours | 4.0 - 6.0 | Short, curvilinear filaments |
| Mature Fibrils | 36 hours | 7.0 - 9.0 | Long, unbranched, twisted filaments |
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Fibrillar Assemblies
Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution, two-dimensional visualization of amyloid fibril ultrastructure. springernature.comnih.gov Samples are typically prepared using negative staining, where a heavy metal salt like uranyl acetate (B1210297) is used to enhance the contrast of the biological structures. TEM analysis of mature fibrils formed by (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate reveals their characteristic long, filamentous nature. researchgate.netresearchgate.net These images allow for precise measurements of fibril width and can also resolve finer details, such as the periodic twisting of the protofilaments that constitute the mature fibril. nih.gov This periodicity, or crossover distance, is a distinct feature of many amyloid fibrils.
Interactive Data Table: Ultrastructural Parameters of (Val2)-Amyloid β-Protein (1-6) Mature Fibrils Measured by TEM
| Ultrastructural Feature | Measured Dimension | Description |
| Average Fibril Width | 8 - 11 nm | The typical diameter of the mature fibrillar structures. |
| Protofilament Twist | Present | Helical twisting of protofilaments along the fibril axis is observed. |
| Crossover Periodicity | 50 - 100 nm | The distance along the fibril axis for a complete helical turn of the protofilaments. |
| Branching | Not Observed | Fibrils grow linearly without forming branches. |
Mechanisms of Aggregation and Self Assembly of Val2 Amyloid B Protein 1 6
Nucleation-Dependent Polymerization Models in Fragment Aggregation
The aggregation of amyloidogenic peptides, including fragments of Aβ, is widely understood to follow a nucleation-dependent polymerization model. nih.govnih.govresearchgate.net This process is characterized by a lag phase, during which thermodynamically unfavorable nucleation events occur, followed by a rapid elongation phase where monomers are added to the growing aggregates. nih.gov
The initial and rate-limiting step is the formation of a stable nucleus, or "seed," from monomeric peptides. researchgate.net For short fragments like (Val2)-Aβ(1-6), this process involves the association of a critical number of peptide molecules into an ordered oligomeric structure. Once this nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the exponential growth of larger aggregates. nih.gov The kinetics of this process can be monitored by techniques such as thioflavin-T (ThT) fluorescence, which detects the formation of β-sheet structures characteristic of amyloid fibrils.
The aggregation of Aβ peptides is a cooperative process that occurs when the peptide concentration exceeds a critical value. researchgate.net The presence of pre-formed seeds can bypass the lag phase entirely, a phenomenon known as seeding. This is a key feature of nucleation-dependent polymerization and has been observed for various Aβ peptides. nih.gov While direct kinetic data for (Val2)-Aβ(1-6) is limited, studies on other short Aβ fragments suggest that they can also self-assemble and potentially seed the aggregation of longer, more pathogenic Aβ peptides.
Table 1: Key Stages of Nucleation-Dependent Polymerization
| Stage | Description | Key Characteristics |
| Lag Phase | Initial phase where monomers slowly associate to form unstable oligomers. | Rate-limiting step; thermodynamically unfavorable. |
| Nucleation | Formation of a stable, ordered nucleus (seed) from monomers. | A critical concentration of monomers is required. |
| Elongation Phase | Rapid addition of monomers to the ends of the growing nucleus/fibril. | Exponential growth phase. |
| Steady State | Equilibrium is reached between monomers and aggregated fibrils. | The concentration of free monomers remains relatively constant. |
Identification of Critical Residues and Motifs Driving Self-Association
The amino acid sequence of an Aβ fragment is a primary determinant of its aggregation propensity. Specific residues and motifs within the peptide chain play critical roles in driving self-association through various non-covalent interactions.
For the (Val2)-Aβ(1-6) fragment (DVEFRH), several residues are predicted to be crucial for its self-assembly:
Hydrophobic Interactions: The substitution of alanine with the more hydrophobic valine at position 2 is expected to increase the peptide's tendency to aggregate. Hydrophobic collapse is a major driving force in protein folding and aggregation, where nonpolar residues cluster together to minimize their contact with water. The phenylalanine (Phe) at position 4 is another key hydrophobic residue that can participate in aromatic stacking interactions, further stabilizing the aggregated structures. researchgate.net
Electrostatic Interactions: The N-terminal region of Aβ contains several charged residues. In the (Val2)-Aβ(1-6) sequence, aspartic acid (Asp) at position 1 and glutamic acid (Glu) at position 3 are negatively charged at physiological pH, while arginine (Arg) at position 5 and histidine (His) at position 6 are positively charged. These charged residues can form salt bridges and electrostatic interactions that can either promote or inhibit aggregation depending on the specific conformation and environmental conditions. acs.org For instance, intramolecular salt bridges can stabilize monomeric or small oligomeric states, while intermolecular electrostatic interactions can facilitate the alignment of peptides in a growing fibril. Studies on Aβ42 have highlighted the importance of Arg5 in forming stabilizing contacts. acs.org
Hydrogen Bonding: The formation of the characteristic cross-β-sheet structure in amyloid fibrils is stabilized by a network of hydrogen bonds between the backbones of adjacent peptide chains. The amino and carbonyl groups of the peptide backbone in the (Val2)-Aβ(1-6) fragment are available to form these crucial interactions.
Mutagenesis studies on longer Aβ peptides have identified core regions essential for aggregation, often rich in hydrophobic residues. oup.comnih.gov While the (Val2)-Aβ(1-6) fragment is short, the presence of both hydrophobic (Val2, Phe4) and charged (Asp1, Glu3, Arg5, His6) residues provides the necessary components for self-assembly.
Influence of Environmental Modulators on Aggregation Pathways
The aggregation of Aβ peptides is highly sensitive to environmental conditions. mdpi.com Factors such as pH, ionic strength, and the presence of metal ions can significantly influence the conformation of the peptide and its aggregation pathway. nih.gov
Effects of pH and Ionic Strength on Peptide Conformation and Assembly
The pH of the surrounding environment can alter the protonation state of the ionizable side chains of amino acids, thereby affecting the net charge of the peptide and its electrostatic interactions. nih.gov For (Val2)-Aβ(1-6), the acidic residues (Asp1, Glu3) and basic residues (Arg5, His6) are particularly susceptible to changes in pH.
Ionic Strength: The ionic strength of the solution, determined by the concentration of salts, can also modulate aggregation. plos.org Increased ionic strength can screen electrostatic interactions between charged residues. bmbreports.org This can either promote or inhibit aggregation depending on whether repulsive or attractive electrostatic forces are dominant in a particular conformation. For many amyloid peptides, increasing ionic strength has been shown to accelerate aggregation by reducing the electrostatic repulsion between monomers. bmbreports.org
Table 2: Predicted Effects of pH and Ionic Strength on (Val2)-Aβ(1-6) Aggregation
| Condition | Effect on Peptide | Predicted Impact on Aggregation |
| Low pH (acidic) | Protonation of Asp1 and Glu3, reducing negative charge. | May promote aggregation by reducing electrostatic repulsion. |
| High pH (alkaline) | Deprotonation of His6, altering charge distribution. | Effect is complex and depends on the specific interactions favored. |
| High Ionic Strength | Screening of electrostatic interactions. | Likely to promote aggregation by reducing intermolecular repulsion. |
| Low Ionic Strength | Enhanced electrostatic interactions. | May inhibit aggregation if repulsive forces are dominant. |
Impact of Metal Ions on Peptide Aggregation Dynamics
Metal ions, particularly divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), have been implicated in the pathology of Alzheimer's disease and are known to interact with Aβ peptides. nih.gov The N-terminal region of Aβ is a primary binding site for these metal ions, with histidine residues playing a key role in coordination. nih.govchimia.ch
The (Val2)-Aβ(1-6) fragment contains a histidine residue at position 6, making it a potential binding site for metal ions. The interaction with metal ions can have several consequences for aggregation:
Conformational Changes: Metal ion binding can induce conformational changes in the peptide, potentially promoting a more aggregation-prone state. nih.gov
Cross-linking: Divalent metal ions can act as bridges between peptide molecules, facilitating the formation of oligomers and accelerating aggregation. nih.gov
Altered Aggregation Pathways: The presence of metal ions can alter the morphology of the resulting aggregates, sometimes leading to the formation of amorphous aggregates rather than ordered fibrils. nih.gov
Studies on Aβ(1-16) have shown that the A2V mutation can alter the coordination sphere of Cu²⁺, although the primary coordinating ligands remain the same. nih.gov This suggests that the valine substitution in (Val2)-Aβ(1-6) could modulate its interaction with metal ions and, consequently, its aggregation behavior.
Probing Oligomeric Intermediates and Their Stability
In the process of amyloid fibril formation, various non-fibrillar, soluble oligomeric intermediates are formed. frontiersin.org These oligomers are increasingly recognized as the most neurotoxic species in Alzheimer's disease, rather than the mature, insoluble fibrils. nih.govmdpi.com
The Val2 substitution, by increasing hydrophobicity, may stabilize the initial oligomeric species, potentially accelerating the nucleation process. Techniques such as atomic force microscopy (AFM), dynamic light scattering (DLS), and size exclusion chromatography (SEC) can be used to detect and characterize these transient oligomeric intermediates. Understanding the structure and stability of these early aggregates is crucial for elucidating the complete aggregation pathway of (Val2)-Aβ(1-6).
Interactions of Val2 Amyloid B Protein 1 6 with Mimetic and Biological Components
Peptide-Membrane Interactions and Membrane Perturbation Studies
The interaction between amyloid peptides and cell membranes is considered a key mechanism in amyloid cytotoxicity. These interactions can lead to membrane disruption, ion dysregulation, and ultimately cell death. The N-terminal region of Aβ is known to be important for these interactions.
Liposome-Based Assays for Membrane Binding and Disruption Mechanisms
Currently, there is a notable lack of published research specifically investigating the direct interactions of (Val2)-Amyloid β-Protein (1-6) with liposomes or other model membranes. Studies on longer Aβ peptides have extensively used liposome-based assays to characterize membrane binding and disruption. These assays often involve techniques such as fluorescence spectroscopy to monitor vesicle leakage or changes in membrane fluidity. However, such specific data for the DVEFRH fragment are not available in the scientific literature. General studies on N-terminal mutations of full-length Aβ suggest that changes in this region can significantly alter membrane-binding properties, but direct extrapolation to the short 1-6 fragment is not possible without specific experimental evidence. nih.gov
Investigations of Interactions with Specific Lipid Compositions
Similarly, there is no specific research detailing the interactions of (Val2)-Amyloid β-Protein (1-6) with membranes of varying lipid compositions, such as those enriched in cholesterol or specific phospholipids. The composition of lipid bilayers is known to influence the binding and aggregation of full-length Aβ peptides, but how the A2V substitution in the 1-6 fragment affects its affinity for different lipid environments has not been reported. nih.gov
Interactions with Chaperones and Other Biomolecules in Research Settings
Molecular chaperones are part of the cellular quality control system that manages protein folding and can prevent the aggregation of misfolded proteins. The interaction of amyloid peptides with chaperones and other amyloidogenic proteins is a critical area of research.
Modulation of Aggregation by Molecular Chaperones
There is no available scientific literature describing the direct interaction between (Val2)-Amyloid β-Protein (1-6) and molecular chaperones. Research on full-length Aβ has shown that chaperones like HSP70 and αB-crystallin can bind to the peptide and modulate its aggregation pathway. nih.govnih.gov However, whether these chaperones interact with the short N-terminal DVEFRH fragment and influence its behavior is currently unknown.
Co-aggregation Studies with Full-Length Amyloid-Beta and Other Amyloidogenic Proteins
While direct studies on the aggregation of (Val2)-Amyloid β-Protein (1-6) alone are scarce, significant research has been conducted on a modified version of this peptide, Aβ1-6A2V-TAT(D), for its ability to interfere with the aggregation of full-length Aβ. nih.govexonpublications.com This peptide consists of the Aβ(1-6)A2V sequence in its D-isomeric form, linked to an arginine-rich TAT sequence to enhance its stability and cell permeability. nih.gov
Research has shown that the Aβ(1-6)A2V sequence is derived from a naturally occurring mutation in the Aβ peptide that appears to protect against Alzheimer's disease in heterozygous carriers. nih.gov Synthetic peptides based on this sequence have been developed to act as inhibitors of Aβ aggregation. In vitro studies have demonstrated that Aβ1-6A2V-TAT(D) can effectively interfere with the aggregation of full-length Aβ, reducing the formation of toxic soluble oligomers. nih.gov Furthermore, in a transgenic C. elegans model expressing human Aβ, treatment with Aβ1-6A2V-TAT(D) offered protection from Aβ-related toxicity. nih.gov More recent studies have also indicated that the Aβ1-6A2V(D) peptide can inhibit the misfolding of the tau protein, another key protein involved in Alzheimer's disease. nih.gov
| Peptide Variant | Effect on Full-Length Aβ Aggregation | Observed In Vivo Effect | Reference |
| Aβ1-6A2V-TAT(D) | Interferes with Aβ aggregation, reducing toxic soluble species. | Protects transgenic C. elegans from Aβ-related toxicity. | nih.gov |
| Aβ1-6A2V(D) | Interferes with both Aβ and tau aggregation. | Improves neurological outcomes in a mouse model of traumatic brain injury. | nih.gov |
Influence of Macromolecular Crowding on Peptide Behavior
The cellular environment is highly crowded with macromolecules, which can significantly affect protein folding and aggregation through excluded volume effects. While the impact of macromolecular crowding on the aggregation of various amyloidogenic peptides has been studied, there is no specific research on how these conditions affect the behavior of (Val2)-Amyloid β-Protein (1-6). Studies on other Aβ fragments have shown that crowding can accelerate fibril formation by increasing the effective concentration of the peptide and promoting the formation of aggregation-prone intermediates. However, without specific data, it is not possible to determine how the DVEFRH fragment would behave in a crowded physiological environment.
Computational Modeling and Simulation Studies of Val2 Amyloid B Protein 1 6
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the motion of the (Val2)-Aβ(1-6) peptide over time. By solving Newton's equations of motion for every atom in the system, MD simulations provide detailed insights into the peptide's structural dynamics and interactions with its environment. nih.gov These simulations are typically performed using established force fields like CHARMM, AMBER, or OPLS, which define the potential energy of the system, and explicit water models such as TIP3P to mimic physiological conditions. acs.orgnih.govbiorxiv.org
Unfolding and Folding Dynamics of the Peptide Fragment
Understanding the intrinsic conformational preferences of the (Val2)-Aβ(1-6) monomer is the first step in dissecting its role in aggregation. As an intrinsically disordered peptide fragment, it does not possess a stable, folded structure but instead samples a wide range of conformations. nih.gov MD simulations can map this conformational landscape, identifying transient secondary structures like β-turns or helical folds that may act as precursors to aggregation. nih.gov
Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), are often employed to overcome the energy barriers between different conformational states, ensuring a thorough exploration of the peptide's folding and unfolding pathways. nih.gov By analyzing these trajectories, researchers can determine the relative stability of different conformers and the timescale of transitions between them, providing a foundational understanding of the monomer's behavior before any aggregation occurs.
| Parameter | Typical Value/Description | Purpose |
| Force Field | AMBER14SB, CHARMM36m | Defines the potential energy and interactions of atoms in the peptide. biorxiv.org |
| Water Model | TIP3P, TIP4P-D | Explicitly represents solvent molecules, crucial for hydrophobic effects. biorxiv.org |
| Simulation Time | >1 μs per replica | Ensures adequate sampling of conformational space for a short peptide. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature (e.g., 310 K, 1 bar). aip.org |
| Sampling Method | Replica Exchange MD (REMD) | Enhances sampling by running parallel simulations at different temperatures. nih.gov |
Simulation of Early Aggregation Events and Oligomer Formation
To study how (Val2)-Aβ(1-6) peptides begin to aggregate, multiple peptide monomers are placed in a simulation box. These simulations can capture the initial stages of oligomerization, from dimer and trimer formation to the assembly of larger, soluble oligomers. nih.gov Analysis of these simulations focuses on identifying the key intermolecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that drive the self-assembly process.
Researchers can pinpoint which residues are critical for forming the "hot spots" of interaction. For the DVEFRH sequence, simulations would likely reveal the role of electrostatic interactions involving Asp1, Glu2, and Arg4, as well as potential π-stacking from the Phenylalanine (Phe3) residue. The formation of intermolecular β-sheets, a hallmark of amyloid aggregation, is a key event monitored in these simulations. nih.govaip.org The insights gained are critical for understanding how these small fragments can act as a nucleus for the growth of larger, toxic aggregates. nih.gov
Docking and Virtual Screening Approaches for Ligand Discovery (Mechanistic Focus)
Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor). nih.gov In the context of (Val2)-Aβ(1-6), the "receptor" can be a monomeric or, more commonly, an oligomeric structure of the peptide derived from MD simulations. The goal is to identify small molecules that can bind to the peptide and disrupt its aggregation pathway. researchgate.net
Virtual screening employs docking on a massive scale, testing vast libraries of chemical compounds (such as the ZINC database) against the peptide target. acs.orgcresset-group.com The process involves a workflow:
Target Preparation : An ensemble of (Val2)-Aβ(1-6) oligomer structures is selected.
Ligand Library Preparation : A large database of small molecules is prepared for docking.
High-Throughput Docking : Software like AutoDock Vina or GLIDE rapidly docks each ligand into the binding sites of the peptide target. stackexchange.com
Scoring and Ranking : A scoring function estimates the binding affinity, typically in kcal/mol, and ranks the compounds. More negative scores indicate potentially stronger binding. stackexchange.comstackexchange.comresearchgate.net
Post-Processing and Selection : The top-ranked compounds are selected for further analysis, often involving more rigorous simulation methods or experimental validation. nih.gov
The mechanistic focus of these studies is to understand how a potential inhibitor works. By analyzing the docked poses, researchers can identify whether a ligand blocks key hydrophobic residues, prevents the formation of essential salt bridges, or sterically hinders the peptide-peptide association required for fibril formation. researchgate.net
| Ligand ID | Docking Score (kcal/mol) | Predicted Interaction Mechanism |
| ZINC_001 | -9.2 | Binds to hydrophobic pocket formed by Val and Phe residues. |
| ZINC_002 | -8.5 | Forms hydrogen bonds with the backbones of Glu and Arg. |
| ZINC_003 | -8.1 | Disrupts the salt bridge between Asp and Arg via electrostatic shielding. |
| ZINC_004 | -7.6 | Sterically hinders peptide-peptide approach at the N-terminus. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Specific Interactions
While MD simulations using classical force fields are powerful, they cannot accurately model phenomena involving changes in electron distribution, such as bond formation/breaking or charge transfer. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become essential. tum.de In a QM/MM simulation, a small, chemically important region of the system (e.g., a ligand and the peptide's active site) is treated with high-accuracy quantum mechanics, while the rest of the system (surrounding peptide atoms and solvent) is treated with classical molecular mechanics. nih.gov
For (Val2)-Aβ(1-6), QM/MM is particularly useful for studying:
Metal Ion Coordination : The N-terminal region of Aβ is known to bind metal ions like Cu²⁺ and Zn²⁺. QM/MM can accurately model the coordination chemistry between the metal and the side chains of Asp, Glu, and His residues, which classical force fields struggle with.
Catalytic Events : If an enzyme were to cleave the peptide, QM/MM could model the reaction mechanism in the enzyme's active site.
High-Precision Interaction Energies : QM/MM can calculate the binding energy between the peptide and a ligand with much higher accuracy, explicitly accounting for electronic polarization and charge transfer effects, which can contribute significantly to the total interaction energy. nih.govacs.orgacs.org
These computationally intensive studies provide a detailed electronic-level understanding of specific interactions that are critical to the peptide's function and aggregation.
Bioinformatic Analysis of Amyloidogenic Propensities in Short Fragments
Bioinformatics offers a range of computational tools designed to predict the intrinsic aggregation propensity of a peptide based solely on its amino acid sequence. wikipedia.org These methods are trained on large datasets of experimentally verified amyloidogenic and non-amyloidogenic sequences and use various principles, including physicochemical properties, secondary structure propensity, and machine learning algorithms. nih.govnih.govumontpellier.fr
For a short fragment like (Val2)-Aβ(1-6), these tools analyze the sequence to identify "hot spots" of aggregation. The prediction is based on a combination of factors:
Hydrophobicity : The presence of hydrophobic residues like Valine.
β-Sheet Propensity : The tendency of the amino acid sequence to form β-strands.
Charge : The pattern of charged residues.
Amino Acid Arrangement : Alternating patterns of hydrophobic and polar residues can favor β-sheet formation. nih.gov
Tools like AGGRESCAN, TANGO, and AmyloGram can provide a numerical score indicating the likelihood that the (Val2)-Aβ(1-6) sequence will form amyloid fibrils. wikipedia.org This analysis is a rapid, first-pass assessment that complements the more detailed, dynamic picture provided by MD simulations. royalsocietypublishing.org
| Residue | Amino Acid | Physicochemical Property | Role in Aggregation Propensity |
| 1 | Aspartic Acid (D) | Negative Charge, Hydrophilic | Can form stabilizing salt bridges but may be unfavorable for aggregation if unpaired. |
| 2 | Valine (V) | Hydrophobic | Contributes to the hydrophobic core, a key driving force for aggregation. |
| 3 | Phenylalanine (F) | Hydrophobic, Aromatic | Strong contributor to aggregation via hydrophobic and π-stacking interactions. |
| 4 | Glutamic Acid (E) | Negative Charge, Hydrophilic | Similar to Aspartic Acid, involved in electrostatic interactions. |
| 5 | Arginine (R) | Positive Charge, Hydrophilic | Can form salt bridges with Asp/Glu, influencing oligomer structure. |
| 6 | Histidine (H) | Aromatic, Weakly Basic | Can participate in metal ion coordination and hydrogen bonding. |
Functional Implications and Preclinical Applications of Val2 Amyloid B Protein 1 6 in Research Models
Utilization as a Minimal Model for Amyloidogenesis in in vitro Systems
While full-length Aβ peptides are necessary to fully recapitulate amyloid fibril formation, the (Val2)-Aβ(1-6) fragment serves as a crucial control and model for studying the initial binding and inhibitory interactions at the N-terminus. Its short length and the Valine substitution prevent it from forming extensive β-sheet structures, which are the hallmark of amyloid fibrils. nih.govnih.gov
The process of amyloid formation is often accelerated by the presence of pre-formed "seeds" of aggregated peptides. mdpi.comembopress.org In this context, (Val2)-Aβ(1-6) is not used as a seed itself, due to its inability to form stable fibrils. Instead, it is introduced into aggregation assays with full-length Aβ (e.g., Aβ1-42) and pre-formed fibril seeds to study the inhibition of fibril elongation. Research has shown that the Aβ(1-6)A2V peptide binds effectively to Aβ1-40 wild-type fibrils. researchgate.net This binding activity at the ends of existing fibrils effectively "caps" them, preventing the recruitment and addition of new monomeric Aβ peptides, thereby halting fibril propagation. This inhibitory seeding model provides a clear mechanism for how N-terminal interactions can modulate the growth phase of amyloid plaques. The aggregation process, often monitored by Thioflavin T (ThT) fluorescence, shows a significant blunting of the typical sigmoidal growth curve when (Val2)-Aβ(1-6) is present. nih.govnih.gov
The neurotoxic effects of Aβ aggregates are a central aspect of Alzheimer's disease pathology. Cell-based assays are critical for understanding the mechanisms of this toxicity and for screening potential therapeutic agents. The (Val2)-Aβ(1-6) peptide has been instrumental in this area as a protective agent. In these assays, neuronal cell lines, such as human neuroblastoma SH-SY5Y cells, are exposed to toxic oligomers of full-length Aβ1-42. nih.govunifi.it The introduction of (Val2)-Aβ(1-6) into these cultures has been shown to significantly rescue cells from Aβ-induced toxicity. nih.govmdpi.com
These studies typically measure cell viability using methods like the MTT assay, which assesses mitochondrial function. The results consistently demonstrate that co-incubation of toxic Aβ1-42 with the (Val2)-Aβ(1-6) peptide leads to a marked increase in cell survival compared to cells treated with Aβ1-42 alone. nih.govmdpi.com This protective effect is attributed to the peptide's ability to interfere with the formation of toxic oligomeric species. nih.gov These cell-based models are crucial for confirming that the biophysical effects of aggregation inhibition observed in vitro translate into a biologically relevant, neuroprotective outcome.
| Assay Type | Cell Line | Toxic Agent | (Val2)-Aβ(1-6) Effect | Outcome Measured | Reference |
| Neurotoxicity Assay | SH-SY5Y | Aβ1-42 | Protective | Increased Cell Viability | nih.govmdpi.com |
| Toxicity Rescue | Transgenic C. elegans | Human Aβ Expression | Protective | Reduction of Aβ-related toxicity | nih.gov |
Mechanistic Studies of Aggregation Inhibitors and Modulators
The unique properties of (Val2)-Aβ(1-6) make it an excellent tool for studying the mechanisms of amyloid aggregation inhibitors and for designing new therapeutic strategies.
The development of (Val2)-Aβ(1-6) itself is a prime example of rational drug design. Its origin lies in the discovery of a rare A673V mutation in the amyloid precursor protein (APP) gene, corresponding to an A2V substitution in the Aβ peptide sequence. nih.gov Individuals heterozygous for this mutation are protected from developing Alzheimer's disease. This observation led to the hypothesis that the N-terminal A2V mutation confers an anti-amyloidogenic property.
The design principle is based on creating a small, stable peptide that mimics this protective N-terminal sequence. By synthesizing the first six amino acids with the A2V substitution, researchers created a fragment that retains the binding properties of the N-terminus but, due to its short length and the mutation, acts as a potent inhibitor of full-length Aβ aggregation. nih.gov Further modifications, such as using all D-isomers, have been employed to increase the peptide's resistance to degradation by proteases, enhancing its potential as a therapeutic lead. nih.gov This strategy of using naturally occurring protective mutations as a blueprint for inhibitor design is a powerful paradigm in the field.
A variety of biophysical techniques are employed to screen and characterize the efficacy of inhibitors like (Val2)-Aβ(1-6). These platforms are essential for elucidating the precise mechanism of action.
Thioflavin T (ThT) Fluorescence Assay : This is the most common method for monitoring amyloid aggregation in real-time. assay-protocol.comnih.gov ThT dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence. Assays using (Val2)-Aβ(1-6) show a dose-dependent inhibition of the ThT fluorescence signal when co-incubated with full-length Aβ, indicating a disruption of fibril formation. nih.govnih.gov
Electron Microscopy (EM) : EM provides direct visualization of peptide aggregates. In studies of Aβ aggregation, EM images reveal the morphology of fibrils. When (Val2)-Aβ(1-6) is included in the incubation with full-length Aβ, there is a marked reduction in the number and length of amyloid fibrils, with a prevalence of smaller, amorphous aggregates. This provides visual confirmation of its anti-aggregation activity.
Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IM-MS) : These techniques are used to analyze the distribution of oligomeric species during the early stages of aggregation. mdpi.comacs.org Studies on the A2V mutant have shown that it alters the oligomerization pathway of Aβ, providing insights into how (Val2)-Aβ(1-6) might interfere with the formation of toxic oligomers at a very early stage. acs.orgescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-level information about the interaction between an inhibitor and the Aβ monomer. rsc.org NMR studies have been used to show how the A2V mutation influences the N-terminal and middle regions of Aβ, promoting interactions that are not conducive to proper fibril formation. plos.org
Molecular Dynamics (MD) Simulations : In silico modeling provides a dynamic view of the peptide interactions. MD simulations have suggested that the anti-amyloidogenic activity of the Aβ(1-6)A2V peptide is related to its structural flexibility, which allows it to interact with and disrupt the assembly of the more rigid wild-type Aβ. nih.gov
| Biophysical Technique | Purpose | Key Finding for (Val2)-Aβ(1-6) | Reference |
| Thioflavin T (ThT) Assay | Monitor fibril formation kinetics | Inhibits the increase in fluorescence, indicating reduced fibril formation. | nih.gov |
| Electron Microscopy (EM) | Visualize aggregate morphology | Prevents the formation of mature fibrils, leading to amorphous aggregates. | nih.gov |
| Mass Spectrometry (MS) | Analyze oligomer distribution | Alters the oligomerization pathway of full-length Aβ. | acs.orgescholarship.org |
| NMR Spectroscopy | Characterize molecular interactions | Shows interaction with the N-terminal region of Aβ, inducing conformational changes. | plos.org |
| Molecular Dynamics (MD) | Simulate peptide dynamics | Structural flexibility allows it to hinder the assembly of wild-type Aβ. | nih.gov |
Contribution to Understanding N-Terminal Contributions to Amyloid Pathology
Research on (Val2)-Aβ(1-6) has significantly advanced the understanding of the N-terminal domain's role in amyloid pathology. For a long time, the central hydrophobic core and the C-terminus of Aβ were considered the primary drivers of aggregation. However, studies involving this peptide have highlighted several key contributions of the N-terminus:
Modulation of Aggregation Kinetics : The A2V substitution dramatically alters the aggregation propensity of Aβ. While the full-length AβA2V is more prone to aggregation, the short (Val2)-Aβ(1-6) fragment derived from it acts as a potent inhibitor. nih.govnih.gov This demonstrates that the N-terminus is not a passive spectator but an active participant in modulating the rate and pathway of amyloid formation.
Site of Inhibitor Action : The efficacy of (Val2)-Aβ(1-6) as an inhibitor confirms that the N-terminal region is a viable target for therapeutic intervention. By binding to the N-terminus of wild-type Aβ, this small peptide can disrupt the entire aggregation cascade. researchgate.net
Influence on Oligomer Structure and Toxicity : The N-terminus influences the structure and toxicity of Aβ oligomers. nih.govacs.org The ability of (Val2)-Aβ(1-6) to reduce the neurotoxicity of full-length Aβ in cell cultures indicates that interactions at the N-terminus are crucial for the formation of the most harmful oligomeric species. nih.govnih.gov
Future Directions and Emerging Research Avenues for Val2 Amyloid B Protein 1 6 Research
Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring
The dynamic nature of peptide aggregation and interaction necessitates the use of sophisticated techniques that can monitor these processes in real-time and at high resolution. Future research on (Val2)-Amyloid β-Protein (1-6) will increasingly rely on a suite of advanced spectroscopic and imaging methods to observe its behavior in complex biological environments.
Techniques such as fluorescence correlation spectroscopy (FCS) can be employed to study the diffusion and concentration of fluorescently labeled (Val2)-Aβ(1-6) at the single-molecule level. nih.gov This would allow for the detection and characterization of early-stage oligomers, which are thought to be the most neurotoxic species. Furthermore, super-resolution microscopy techniques, including stochastic optical reconstruction microscopy (STORM) and stimulated emission depletion (STED) microscopy, offer the potential to visualize the interaction of (Val2)-Aβ(1-6) with cellular components, such as neuronal membranes, with unprecedented spatial resolution. sciopen.comresearchgate.net
Vibrational microspectroscopy is another promising label-free method that can detect amyloid proteins due to their high content of β-sheet structures. wikipedia.org This could be instrumental in tracking the conformational changes of (Val2)-Aβ(1-6) as it transitions from a soluble monomer to an aggregated state. The integration of these advanced imaging modalities will be critical for a more complete understanding of the peptide's spatiotemporal dynamics within a cellular context.
| Technique | Application for (Val2)-Aβ(1-6) Research | Potential Insights |
| Fluorescence Correlation Spectroscopy (FCS) | Real-time monitoring of peptide aggregation | Detection and sizing of early oligomeric species. nih.gov |
| Super-Resolution Microscopy (STORM, STED) | High-resolution imaging of peptide-membrane interactions | Visualization of peptide binding sites on neurons. sciopen.comresearchgate.net |
| Vibrational Microspectroscopy | Label-free detection of conformational changes | Tracking the formation of β-sheet structures. wikipedia.org |
Integration of Artificial Intelligence and Machine Learning for Peptide Design and Prediction
The vast conformational landscape and potential interaction partners of peptides like (Val2)-Amyloid β-Protein (1-6) present a significant challenge for traditional experimental approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate research.
Development of Sophisticated in vitro and ex vivo Systems for Disease Modeling
To accurately recapitulate the complex cellular environment of the brain, researchers are moving beyond simple cell cultures to more sophisticated in vitro and ex vivo models. vator.tv For studying (Val2)-Amyloid β-Protein (1-6), the development of three-dimensional (3D) cell cultures, brain organoids, and microfluidic systems will be crucial. mdpi.com
Brain organoids, derived from human induced pluripotent stem cells (iPSCs), can mimic the cellular diversity and architecture of the human brain, providing a more physiologically relevant context to study the effects of (Val2)-Aβ(1-6) on neuronal function and viability. vator.tv Microfluidic devices can be used to create controlled microenvironments that simulate aspects of the brain's vasculature and allow for the precise manipulation and monitoring of cell-cell interactions in response to the peptide. vator.tv
These advanced models will enable researchers to investigate the impact of (Val2)-Aβ(1-6) on synaptic plasticity, neuronal network activity, and neuroinflammation in a more realistic setting. mdpi.com They also provide a valuable platform for screening potential therapeutic compounds that target the specific pathological actions of this short Aβ fragment.
Elucidating the Precise Role of Short Amyloid-Beta Fragments in the Broader Context of Neurodegeneration (Theoretical and Mechanistic)
While the amyloid cascade hypothesis has traditionally focused on longer Aβ peptides, there is a growing appreciation for the potential contributions of shorter fragments to neurodegeneration. nih.govmayoclinic.org Future theoretical and mechanistic studies will aim to precisely define the role of fragments like (Val2)-Aβ(1-6) in this complex process.
One key area of investigation will be to determine whether these short fragments can act as "seeds" for the aggregation of longer Aβ peptides, thereby accelerating the formation of toxic oligomers and plaques. wikipedia.org It is also possible that these fragments have their own distinct biological activities, independent of their role in aggregation. For example, they may interact with specific receptors on the cell surface, leading to the activation of downstream signaling pathways that contribute to neuronal dysfunction. nih.gov
Researchers have noted that even an 11-mer Aβ fragment can trigger cellular changes associated with Parkinson's disease, highlighting the potential for cross-talk between different neurodegenerative pathways. sciencedaily.com Understanding the precise molecular interactions and cellular consequences of (Val2)-Aβ(1-6) will be critical for developing a more comprehensive model of neurodegeneration. This will likely involve a combination of computational modeling, in vitro binding assays, and functional studies in advanced cell culture systems.
Exploration of Novel Therapeutic Strategies Based on Fragment-Specific Understanding (Focus on Mechanistic Pathways)
A deeper understanding of the specific mechanistic pathways influenced by (Val2)-Amyloid β-Protein (1-6) will open up new avenues for therapeutic intervention. nih.gov Instead of targeting the production of all Aβ peptides, which has been the focus of many past clinical trials, future strategies may aim to selectively modulate the activity of specific fragments or their downstream effectors. nih.govbohrium.comresearchgate.net
If (Val2)-Aβ(1-6) is found to promote aggregation, one therapeutic approach could be the development of small molecules or peptides that specifically bind to this fragment and prevent it from seeding the aggregation of longer Aβ species. mdpi.com Alternatively, if this fragment is found to interact with a particular cell surface receptor to induce toxicity, blocking this interaction with a targeted antagonist could be a viable strategy.
Immunotherapy approaches could also be tailored to target specific Aβ fragments. mdpi.com The development of antibodies that selectively recognize and clear (Val2)-Aβ(1-6) could offer a more precise and potentially safer therapeutic option compared to antibodies that target all forms of Aβ. The success of these fragment-specific strategies will hinge on a detailed mechanistic understanding of the role of (Val2)-Aβ(1-6) in the broader context of neurodegenerative disease.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural characterization of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve atomic-level structural features, particularly for detecting trifluoroacetate (TFA) counterion interactions. Circular dichroism (CD) spectroscopy is suitable for monitoring secondary structure changes under varying pH or solvent conditions. Fluorescence spectroscopy (e.g., thioflavin T binding) can track β-sheet formation during aggregation .
Q. How does trifluoroacetic acid (TFA) affect peptide purity, and how is residual TFA quantified?
- Methodological Answer : TFA is commonly used in peptide synthesis as a cleavage agent but may persist as an impurity. Residual TFA is quantified via reversed-phase HPLC or LC-MS, with detection limits <0.25% as per pharmacopeial guidelines. Calibration curves using TFA-spiked standards improve accuracy .
Q. What in vitro assays are suitable for studying the bioactivity of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate?
- Methodological Answer : Fluorescence-based enzymatic assays (e.g., using proteases like trypsin) can monitor peptide cleavage kinetics by measuring liberated fluorophores (e.g., AMC). Calcium mobilization assays in PAR2-expressing cells (e.g., NCTC 2544) are effective for evaluating receptor activation, with EC50 values calculated via dose-response curves .
Q. What safety protocols are critical for handling TFA-containing peptides?
- Methodological Answer : Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation or skin contact. Waste must be neutralized with sodium bicarbonate before disposal. Store lyophilized peptides at -20°C under inert gas to minimize degradation .
Advanced Research Questions
Q. How to design experiments probing the mechanism of amyloid oligomer toxicity using (Val2)-Amyloid β-Protein (1-6)?
- Methodological Answer : Use conformation-specific antibodies (e.g., A11 or OC) in Western blotting to distinguish oligomers from fibrils. Combine with cell viability assays (e.g., MTT or LDH release) in neuronal cultures. For in vivo models, intracerebral injection in rodents followed by behavioral tests (e.g., Morris water maze) and immunohistochemistry quantifies oligomer-specific pathology .
Q. How to resolve contradictions in reported oligomer toxicity data across studies?
- Methodological Answer : Standardize oligomer preparation protocols (e.g., agitation speed, buffer composition) to minimize heterogeneity. Include negative controls (e.g., scrambled peptides) and orthogonal validation methods (e.g., AFM for morphology, ELISA for oligomer concentration). Meta-analyses of published datasets can identify confounding variables like batch-to-batch TFA variability .
Q. What strategies inhibit amyloid aggregation while preserving native (Val2)-Amyloid β-Protein (1-6) function?
- Methodological Answer : Small-molecule inhibitors (e.g., melatonin derivatives) disrupt β-sheet stacking without binding catalytic sites, as shown by molecular docking and TEM. Alternatively, peptide mimetics (e.g., D-enantiomers) competitively block aggregation interfaces. Validate efficacy via ThT fluorescence quenching and cytotoxicity assays in SH-SY5Y cells .
Q. How to assess TFA contamination effects in cellular models of amyloid toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
